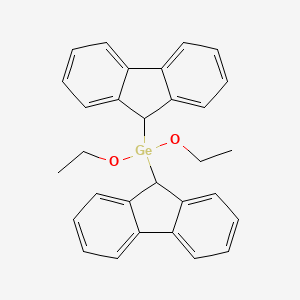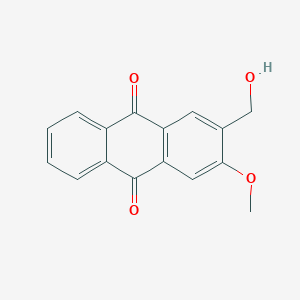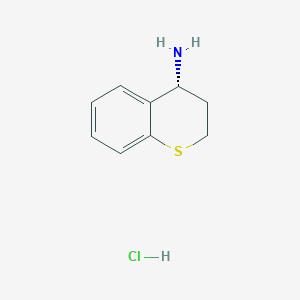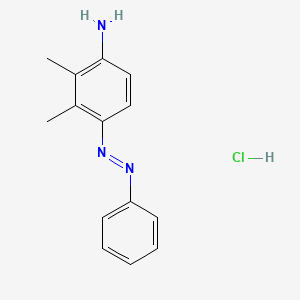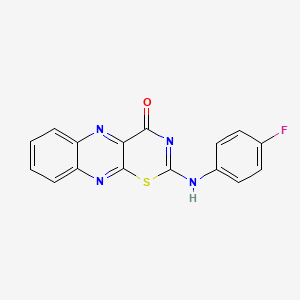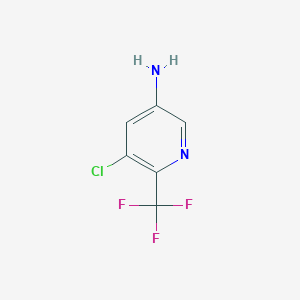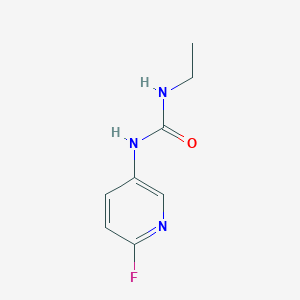
1-Ethyl-3-(6-fluoropyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(6-fluoropyridin-3-yl)urea is a compound that features a fluorinated pyridine ring attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(6-fluoropyridin-3-yl)urea typically involves the reaction of 6-fluoropyridine-3-amine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Fluoropyridine-3-amine+Ethyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-(6-fluoropyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(6-fluoropyridin-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(6-fluoropyridin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
1,3-Disubstituted Ureas: Known for their biological activities, including inhibition of soluble epoxide hydrolase.
Uniqueness: 1-Ethyl-3-(6-fluoropyridin-3-yl)urea is unique due to the presence of the fluorinated pyridine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H10FN3O |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
1-ethyl-3-(6-fluoropyridin-3-yl)urea |
InChI |
InChI=1S/C8H10FN3O/c1-2-10-8(13)12-6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,10,12,13) |
InChI-Schlüssel |
LVQTYNYXKJRSTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CN=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


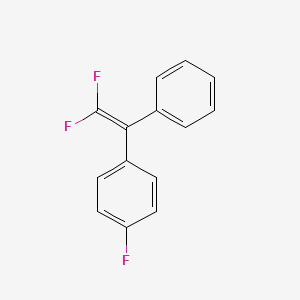
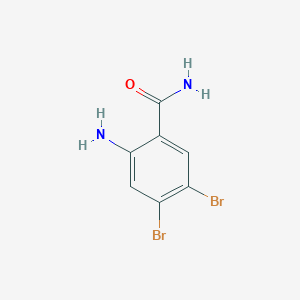
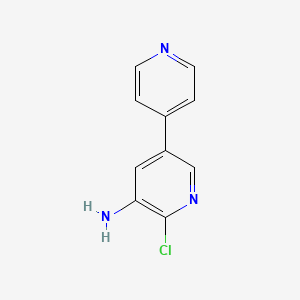
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
